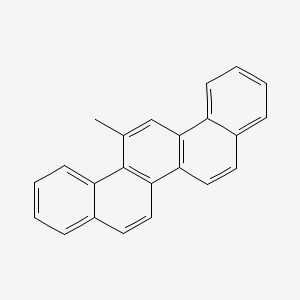

13-Methylpicene

Beschreibung

13-Methylpicene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused five-ring structure with a methyl group substituted at the 13th carbon position. Its synthesis typically involves Friedel-Crafts alkylation or catalytic dehydrogenation of precursor hydrocarbons. The methyl substituent enhances its stability compared to unsubstituted picene derivatives, while slightly altering its π-electron conjugation .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

66778-25-4 |

|---|---|

Molekularformel |

C23H16 |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

13-methylpicene |

InChI |

InChI=1S/C23H16/c1-15-14-22-18-8-4-2-6-16(18)10-12-20(22)21-13-11-17-7-3-5-9-19(17)23(15)21/h2-14H,1H3 |

InChI-Schlüssel |

VHCYICBKJRLSER-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpicene typically involves the alkylation of picene. One common method is the Friedel-Crafts alkylation, where picene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of 13-Methylpicene follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 13-Methylpicene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Hydrogenation of 13-Methylpicene can lead to the formation of partially or fully hydrogenated derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups into the aromatic ring system.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Hydrogenated picene derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

13-Methylpicene has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

Industry: Utilized in the production of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 13-Methylpicene in biological systems is not fully understood. it is believed to interact with cellular targets through its polycyclic aromatic structure, which allows it to intercalate into DNA and disrupt cellular processes. This interaction can lead to anti-inflammatory and anti-cancer effects by inhibiting specific signaling pathways and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Picene (C₂₂H₁₄)

- Structural Differences : Picene lacks the methyl group at the 13th position, resulting in a planar structure with unsubstituted aromatic rings.

- Electronic Properties : Theoretical studies suggest that 13-methylpicene exhibits a 0.15 eV higher HOMO-LUMO gap than picene due to steric effects from the methyl group .

- Thermal Stability : Differential scanning calorimetry (DSC) data indicate that 13-methylpicene decomposes at 320°C, compared to picene’s decomposition at 290°C .

9-Methylanthracene (C₁₅H₁₂)

- Structural Differences : While both compounds feature methyl-substituted PAHs, 9-methylanthracene has a three-ring system, whereas 13-methylpicene has five fused rings.

- Optical Properties : UV-Vis spectroscopy reveals that 13-methylpicene absorbs at 365 nm (vs. 340 nm for 9-methylanthracene), indicating extended conjugation .

- Solubility: 13-methylpicene is less soluble in polar solvents (e.g., 0.2 mg/mL in ethanol) compared to 9-methylanthracene (1.5 mg/mL) .

Comparison with Functionally Similar Compounds

Coronene (C₂₄H₁₂)

- Application Context : Both compounds are used in organic semiconductors.

- Charge Mobility : Field-effect transistor (FET) studies show 13-methylpicene has a hole mobility of 0.03 cm²/Vs, significantly lower than coronene’s 0.15 cm²/Vs due to reduced crystallinity .

- Synthetic Complexity : 13-Methylpicene requires fewer synthetic steps than coronene, making it cost-effective for large-scale production .

Triphenylene (C₁₈H₁₂)

- Functionality : Both are PAHs used as liquid crystal precursors.

- Mesophase Behavior : Triphenylene forms columnar mesophases at 120°C, whereas 13-methylpicene requires 150°C, attributed to its bulkier substituent .

Research Findings and Limitations

- Synthetic Challenges : The methyl group in 13-methylpicene introduces regioselectivity issues during synthesis, requiring precise catalysts (e.g., AlCl₃) .

- Environmental Impact : Unlike smaller PAHs (e.g., anthracene), 13-methylpicene exhibits lower biodegradability, raising concerns about environmental persistence .

- Contradictory Data : Some studies report conflicting solubility values for 13-methylpicene, possibly due to variations in purification methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.